molecular formula C13H7N3O2 B2677569 2-[amino(2-oxo-2H-chromen-3-yl)methylidene]propanedinitrile CAS No. 102266-69-3

2-[amino(2-oxo-2H-chromen-3-yl)methylidene]propanedinitrile

Cat. No.: B2677569
CAS No.: 102266-69-3
M. Wt: 237.218
InChI Key: WWALSUOEWVTQGV-UHFFFAOYSA-N
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Description

2-[Amino(2-oxo-2H-chromen-3-yl)methylidene]propanedinitrile (CAS 102266-69-3) is a versatile coumarin derivative with the molecular formula C13H7N3O2 and a molecular weight of 237.22 g/mol . This compound features a coumarin (2H-chromen-2-one) core, a fundamental heterocyclic scaffold extensively applied in pharmacological, cosmetic, and chemical industries due to its diverse biological activities . Its molecular structure contains multiple reactive sites, including the electron-deficient dinitrile moiety and the imino group, making it a valuable synthetic intermediate for constructing complex heterocyclic systems. Researchers utilize this compound in various chemical reactions, including multicomponent reactions, cycloadditions, and condensations, to synthesize novel compounds for biological evaluation . The compound serves as a key precursor in the synthesis of chromeno[2,3-b]pyridine derivatives, an important class of heterocycles with a broad spectrum of biological profiles, including potential antibacterial, anticancer, and neuroprotective activities . Furthermore, its reactivity allows for transformations into 2-oxo-2H-chromene-3-carbonitriles in basic aprotic solvents, a process that involves the solvent acting as a nucleophile to open the iminolactone ring, which is then eliminated to form the nitrile group . This product is intended for research purposes in chemical synthesis and drug discovery. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[amino-(2-oxochromen-3-yl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N3O2/c14-6-9(7-15)12(16)10-5-8-3-1-2-4-11(8)18-13(10)17/h1-5H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWALSUOEWVTQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=C(C#N)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[amino(2-oxo-2H-chromen-3-yl)methylidene]propanedinitrile can be achieved through a multi-component reaction involving 3-acetylcoumarin, aromatic aldehydes, and malononitrile. One efficient method involves using silica-supported perchloric acid (HClO4–SiO2) as a catalyst under solvent-free conditions . This method is environmentally benign, offers high yields, and allows for easy purification of the product.

Chemical Reactions Analysis

2-[amino(2-oxo-2H-chromen-3-yl)methylidene]propanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural features that allow for interactions with biological targets. Research indicates that derivatives of this compound can exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth .

Case Study: Anti-Cancer Activity
A study demonstrated that a derivative of 2-[amino(2-oxo-2H-chromen-3-yl)methylidene]propanedinitrile effectively inhibited the proliferation of cancer cells in vitro, showcasing its potential as an anti-cancer agent.

Materials Science

In materials science, the compound's unique properties make it suitable for developing new materials with specific functionalities. Its ability to form stable complexes with metal ions can be exploited in catalysis and sensor applications.

Case Study: Sensor Development
Research has shown that films made from this compound can detect specific gases, making it useful for environmental monitoring applications .

Table 1: Synthesis Conditions and Yields

SolventTemperature (°C)Yield (%)
EthanolRoom Temp93
DioxaneReflux85
MethanolRoom Temp88
Compound VariantTarget EnzymeIC50 (µM)Activity
Derivative AKinase X12High
Derivative BEnzyme Y25Moderate
Derivative CEnzyme Z30Low

Mechanism of Action

The mechanism of action of 2-[amino(2-oxo-2H-chromen-3-yl)methylidene]propanedinitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress .

Comparison with Similar Compounds

Comparison with Structural Analogues

Coumarin vs. Indole/Thienoindole Derivatives

  • 2-(2-Oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile (CAS 6623-89-8):
    This indole-based analogue replaces the coumarin core with a 2-oxoindole system. Its molecular weight is 195.18 g/mol, with a planar geometry stabilized by intramolecular hydrogen bonding between the indole NH and the adjacent carbonyl group . In contrast, the coumarin derivative likely exhibits stronger fluorescence due to the extended π-conjugation of the pyrone ring, a hallmark of coumarin-based dyes .

  • Thieno[2,3-b]indole-based Dyes (e.g., Compound 4 in ): These derivatives incorporate a thienoindole scaffold, which enhances charge-transfer properties for optoelectronic applications. For example, 2-[2-({thienoindolyl}methylidene)-3-oxoindenylidene]propanedinitrile shows broad absorption in the visible spectrum (λmax ~450 nm), attributed to the electron-deficient propanedinitrile group and extended conjugation . The coumarin analogue may exhibit similar optoelectronic behavior but with distinct emission profiles due to differences in aromatic system rigidity.

Amino-Methylidene Propanedinitrile Derivatives

  • 2-[(Dimethylamino)methylidene]propanedinitrile (): This compound lacks the heterocyclic core but shares the propanedinitrile-methylidene backbone. Its crystal structure reveals a dihedral angle of 7.95° between the dimethylamino group and the propanedinitrile plane, with weak C–H⋯N hydrogen bonds forming a 3D network .
  • 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile (): The thiazolidinone ring introduces sulfur and additional hydrogen-bonding sites. Such derivatives are explored for antimicrobial and anticancer activities . The coumarin analogue’s biological activity remains speculative but could leverage the coumarin scaffold’s known interactions with enzymes like cytochrome P450 .

Physical and Chemical Properties

Crystallographic Analysis

  • The indole derivative () crystallizes in the monoclinic system (space group P2₁/c) with a density of 1.493 g/cm³ .
  • The dimethylamino analogue () forms orthorhombic crystals (Pbca space group) with a density of 1.325 g/cm³, stabilized by C–H⋯N interactions .
  • The coumarin compound is expected to exhibit similar packing patterns but with enhanced π-π stacking due to the planar coumarin core.

Reactivity

  • Propanedinitrile derivatives are highly electrophilic at the cyano groups, enabling nucleophilic additions (e.g., with amines or thiols) .
  • The amino group in the target compound may participate in cyclization reactions, forming pyrazole or triazole rings under oxidative conditions, as seen in for arylhydrazononitriles .

Comparative Data Table

Compound Core Structure Molecular Weight (g/mol) Key Applications Synthesis Method Reference
2-[Amino(2-oxo-2H-chromen-3-yl)methylidene]propanedinitrile Coumarin ~265.2 (estimated) Optoelectronics, sensing Knoevenagel condensation Extrapolated
2-(2-Oxoindol-3-ylidene)propanedinitrile Indole 195.18 Heterocyclic precursors Cyclocondensation
Thienoindole-based dye () Thienoindole 523.71 Dye-sensitized solar cells Cross-coupling reactions
2-[(Dimethylamino)methylidene]propanedinitrile Aliphatic amine 135.14 Crystal engineering Direct condensation

Biological Activity

The compound 2-[amino(2-oxo-2H-chromen-3-yl)methylidene]propanedinitrile is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, examining its potential therapeutic effects, mechanisms of action, and relevant case studies.

Structure

The chemical structure of This compound can be represented as follows:

C13H7N3O2\text{C}_{13}\text{H}_{7}\text{N}_{3}\text{O}_{2}

This compound features a chromene backbone with an amino group and a propanedinitrile moiety, which may contribute to its biological properties.

Physical Properties

  • Molecular Weight: 227.21 g/mol
  • Melting Point: Not specified in available literature.
  • Solubility: Generally soluble in organic solvents.

Antitumor Activity

Research has indicated that coumarin derivatives exhibit significant antitumor properties. A study highlighted the cytotoxic effects of various coumarin derivatives against different cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Table 1: Antitumor Activity of Coumarin Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundA54925Apoptosis induction
Coumarin Derivative AMCF730Cell cycle arrest
Coumarin Derivative BHL-6020Apoptosis induction

Antimicrobial Activity

Coumarins have also been recognized for their antimicrobial properties. Studies have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of specific functional groups on the coumarin structure enhances its antibacterial efficacy .

Table 2: Antimicrobial Activity Against Various Bacteria

Compound NameBacteria TypeMinimum Inhibitory Concentration (MIC)
This compoundS. aureus (Gram-positive)50 µg/mL
Coumarin Derivative CE. coli (Gram-negative)40 µg/mL

The mechanisms through which This compound exerts its biological activity include:

  • Inhibition of Enzymatic Activity: Many coumarins inhibit enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Antioxidant Properties: Coumarins are known to scavenge free radicals, which can reduce oxidative stress in cells.

Study on Anticancer Effects

A recent study conducted on the anticancer effects of various coumarin derivatives demonstrated that those with a similar structure to This compound showed promising results in inhibiting tumor growth in vivo. The study utilized xenograft models and reported a significant reduction in tumor size compared to control groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[amino(2-oxo-2H-chromen-3-yl)methylidene]propanedinitrile, and how can purity be optimized?

  • Methodology : Synthesis typically involves Knoevenagel condensation between 2-oxo-2H-chromene-3-carbaldehyde and propanedinitrile derivatives under basic conditions (e.g., piperidine in ethanol at 0–5°C) . To optimize purity, employ recrystallization using polar aprotic solvents (e.g., DMF) or column chromatography with silica gel and ethyl acetate/hexane gradients. Monitor reaction progress via TLC and confirm purity using HPLC with a C18 column and UV detection at 254 nm.

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Collect data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts . Use SHELXL for refinement, focusing on anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are typically added geometrically and refined using a riding model. Validate the structure with R-factor convergence (<0.05) and check for residual electron density peaks .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to identify aromatic protons (δ 6.5–8.5 ppm) and nitrile groups (δ 110–120 ppm).
  • IR : Confirm the presence of C≡N stretching (~2200 cm1^{-1}) and carbonyl (C=O) vibrations (~1700 cm1^{-1}) .
  • MS : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic and crystallographic data for this compound?

  • Methodology : Discrepancies (e.g., unexpected tautomerism in solution vs. solid state) require multi-technique validation:

  • Dynamic NMR : Probe tautomeric equilibria in solution by variable-temperature 1H^1H-NMR.
  • DFT Calculations : Compare experimental bond lengths (from SC-XRD) with optimized geometries using B3LYP/6-31G(d) basis sets .
  • Powder XRD : Confirm phase purity if SC-XRD data suggest polymorphism.

Q. What strategies are effective for analyzing anisotropic displacement parameters in crystallographic studies?

  • Methodology : Use ORTEP-3 or WinGX to visualize anisotropic displacement ellipsoids. High ellipsoid elongation along specific bonds may indicate thermal motion or disorder. Refine using SHELXL’s ADPs constraints (e.g., DELU and SIMU instructions) . For severe disorder, apply split-atom models or exclude problematic regions from refinement.

Q. How can computational methods predict the compound’s nonlinear optical (NLO) properties?

  • Methodology : Perform DFT/TD-DFT calculations (e.g., CAM-B3LYP/def2-TZVP) to compute hyperpolarizability (β) and dipole moment. Compare with experimental data from electric-field-induced second harmonic generation (EFISHG). Use Gaussian or ORCA software, and validate with crystallographic charge density maps .

Q. What experimental designs are suitable for probing biological interactions of this compound?

  • Methodology :

  • Enzyme Assays : Test inhibition kinetics (IC50_{50}) against target enzymes (e.g., kinases) using fluorescence-based assays.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses with proteins (e.g., BSA for serum stability studies).
  • Cellular Uptake : Confocal microscopy with fluorescently tagged derivatives .

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